molecular formula C25H28N2O6S B2458840 2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3,4-dimethylphenyl)acetamide CAS No. 1189934-30-2

2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B2458840
CAS No.: 1189934-30-2
M. Wt: 484.57
InChI Key: IUICGHRIYVZALS-UHFFFAOYSA-N
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Description

2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3,4-dimethylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a sulfonyl group, a pyridinone ring, and multiple methoxy and methyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3,4-dimethylphenyl)acetamide involves several steps, typically starting with the preparation of the pyridinone core. This can be achieved through a series of condensation reactions involving appropriate precursors. The sulfonyl group is introduced via sulfonation reactions, and the final acetamide moiety is added through amidation reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved could include inhibition of specific signaling pathways or metabolic processes, depending on the biological context.

Comparison with Similar Compounds

Similar compounds include other sulfonyl-containing pyridinones and acetamides. For example:

  • 2-(3-(Phenylsulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenylacetamide
  • 2-(3-(Methylsulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-methylphenyl)acetamide These compounds share structural similarities but may differ in their chemical reactivity and biological activity due to variations in their substituent groups. The uniqueness of 2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3,4-dimethylphenyl)acetamide lies in its specific combination of functional groups, which can influence its overall properties and potential applications.

Properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6S/c1-15-7-8-19(12-16(15)2)26-23(28)14-27-18(4)11-17(3)24(25(27)29)34(30,31)20-9-10-21(32-5)22(13-20)33-6/h7-13H,14H2,1-6H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUICGHRIYVZALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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